molecular formula C12H10Cl2N2S2 B1606420 2,2'-Dithiobis(5-chloroaniline) CAS No. 29124-55-8

2,2'-Dithiobis(5-chloroaniline)

Cat. No.: B1606420
CAS No.: 29124-55-8
M. Wt: 317.3 g/mol
InChI Key: XMIKJNSWZZMXKK-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(5-chloroaniline) is an organic compound with the molecular formula C({12})H({10})Cl({2})N({2})S(_{2}). It is characterized by the presence of two 5-chloroaniline groups connected by a disulfide bond. This compound is notable for its applications in various chemical processes and industrial uses due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Dithiobis(5-chloroaniline) can be synthesized through the oxidation of 5-chloro-2-aminothiophenol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an appropriate solvent like ethanol or acetic acid. The reaction conditions often require controlled temperatures and pH to ensure the formation of the disulfide bond without over-oxidation.

Industrial Production Methods

In industrial settings, the production of 2,2’-Dithiobis(5-chloroaniline) is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of reactant concentrations, temperature, and reaction time to optimize the production efficiency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(5-chloroaniline) undergoes several types of chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: The disulfide bond can be reduced to yield two molecules of 5-chloro-2-aminothiophenol using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in solvents like ethanol or acetic acid.

    Reduction: Dithiothreitol, sodium borohydride in aqueous or alcoholic solutions.

    Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) in acidic or neutral conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: 5-chloro-2-aminothiophenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,2’-Dithiobis(5-chloroaniline) has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other sulfur-containing compounds and as a cross-linking agent in polymer chemistry.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins and peptides.

    Medicine: Investigated for its potential use in drug development, particularly in designing

Properties

IUPAC Name

2-[(2-amino-4-chlorophenyl)disulfanyl]-5-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIKJNSWZZMXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)SSC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183383
Record name 2,2'-Dithiobis(5-chloroaniline)
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Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29124-55-8
Record name 2,2′-Dithiobis[5-chlorobenzenamine]
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Record name 2,2'-Dithiobis(5-chloroaniline)
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Record name 29124-55-8
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Record name 2,2'-Dithiobis(5-chloroaniline)
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Record name 2,2'-dithiobis[5-chloroaniline]
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Record name 2,2'-DITHIOBIS(5-CHLOROANILINE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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